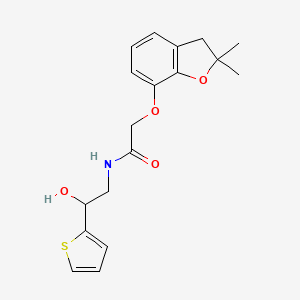

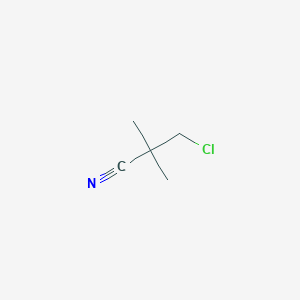

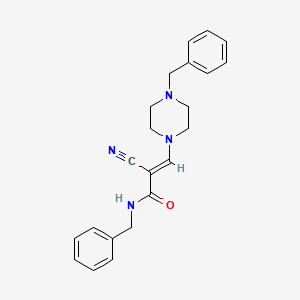

![molecular formula C18H19N3O B2813081 N-([2,4'-bipyridin]-4-ylmethyl)cyclohex-3-enecarboxamide CAS No. 2034433-30-0](/img/structure/B2813081.png)

N-([2,4'-bipyridin]-4-ylmethyl)cyclohex-3-enecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds involves the Claisen–Schmidt condensation and Michael reaction using acetoacetanilide, acetophenone, and appropriate aromatic aldehydes in the presence of 15 mol% of Na2CO3 as a catalyst in H2O/EtOH at ambient conditions . This methodology is of interest due to the use of water/ethanol as a solvent without the use of any harmful and toxic organic solvents and toxic metals as catalysts .Chemical Reactions Analysis

The chemical reactions involving similar compounds are based on the Claisen–Schmidt condensation and Michael reaction . These reactions are fundamental carbon–carbon bond-forming reactions in organic synthesis .科学的研究の応用

Synthesis of Highly Functionalized Cyclohexenones

This compound is used in the synthesis of highly functionalized cyclohexenones . The process involves a Claisen–Schmidt condensation and Michael reaction using acetoacetanilide, acetophenone, and appropriate aromatic aldehydes . This methodology is environmentally friendly, uses water/ethanol as a solvent, and does not require any harmful and toxic organic solvents or toxic metals as catalysts .

Green Chemistry Procedure

The compound is used in a practical green chemistry procedure for the synthesis of highly functionalized cyclohexenone derivatives . The process is of interest due to its neutral conditions, excellent yields, short reaction time, simple work-up procedure of products, and use of an inexpensive catalyst .

Diastereoselective Synthesis

The compound is involved in a one-pot diastereoselective synthesis of highly functionalized cyclohexenones . This process is simple, efficient, environmentally benign, and proceeds in high yield, short reaction times .

Chalcone Derivatives

The compound is used in the synthesis of chalcone derivatives . Chalcones are structurally simple compounds of the flavonoid family and are present in a variety of plant species . They are very reactive compounds and increase their reactivity due to a keto-ethylinic type conjugated double bond system present in the structure .

Pharmacological Properties

Chalcones, which can be synthesized using this compound, possess diverse biological and pharmacological properties including anti-bacterial, anticonvulsant, anti-cancer, anti-fungal, antiprotozoal, antimalarial, larvicidal, antifilarial, anti-inflammatory, antioxidant, and antimicrobial .

Enzyme Inhibitors

Chalcones, synthesized using this compound, have been identified as inhibitors of enzymes, specifically mammalian alpha-amylase, monoamine oxidase (MAO), and cyclo-oxygenase (COX) .

作用機序

Target of Action

Similar compounds, such as chalcones, have been identified as inhibitors of enzymes, specifically mammalian alpha-amylase, monoamine oxidase (mao), and cyclo-oxygenase (cox) .

Mode of Action

It’s known that chalcones, which share a similar structure, act as activated unsaturated systems in conjugated additions of carbanions in the presence of suitable basic catalysts .

Biochemical Pathways

Similar compounds, such as chalcones, are known to play essential roles in numerous biochemical pathways linked to various metabolic disorders and diseases including diabetes, viral and bacterial infections, lysosomal storage disorders, and cancer .

Result of Action

Similar compounds, such as chalcones, have diverse biological and pharmacological properties including anti-bacterial, anticonvulsant, anti-cancer, anti-fungal, antiprotozoal, antimalarial, larvicidal, antifilarial, anti-inflammatory, antioxidant, and antimicrobial effects .

Action Environment

It’s known that the synthesis of similar compounds, such as cyclohexenone derivatives, can be carried out under environmentally benign conditions .

特性

IUPAC Name |

N-[(2-pyridin-4-ylpyridin-4-yl)methyl]cyclohex-3-ene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O/c22-18(16-4-2-1-3-5-16)21-13-14-6-11-20-17(12-14)15-7-9-19-10-8-15/h1-2,6-12,16H,3-5,13H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBTMKQOTGDROIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)C(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

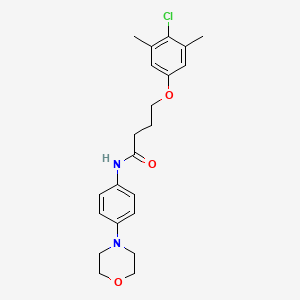

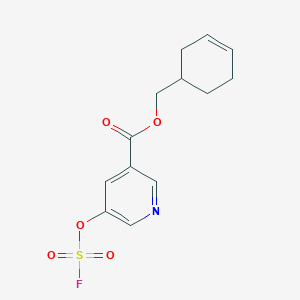

![2-Methyl-1-(3-(2-thienyl)indeno[2,3-D]pyrazolyl)propan-1-one](/img/structure/B2813005.png)

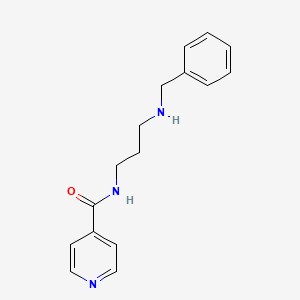

![N-(2,6-dimethylphenyl)-2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide](/img/structure/B2813010.png)

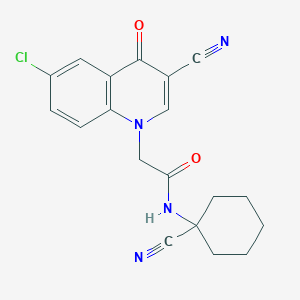

![2-(4-chlorophenyl)-6-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)pyrrolo[3,4-e][1,3]thiazine-5,7(6H,7aH)-dione](/img/structure/B2813016.png)